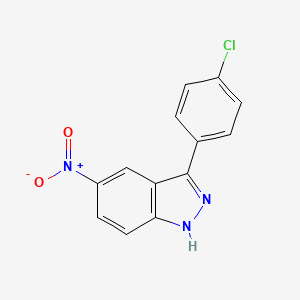

3-(4-chlorophenyl)-5-nitro-1H-indazole

Description

Significance of Indazole Heterocycles in Medicinal Chemistry

Indazole, also known as benzopyrazole, is a nitrogen-containing heterocyclic compound that, while rare in nature, is a prolific scaffold in synthetic medicinal chemistry. nih.govresearchgate.net The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov This structural adaptability has made indazoles a focal point for drug discovery and development over the past few decades. mdpi.com

The biological significance of indazole derivatives is remarkably broad, spanning numerous therapeutic areas. These compounds have been extensively investigated and have shown potent activities, including:

Anticancer Activity: The indazole core is present in several FDA-approved anticancer drugs. nih.gov For instance, Axitinib and Pazopanib are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. nih.gov Research has shown that indazole derivatives can inhibit various kinases, disrupt cell proliferation, and induce apoptosis in cancer cell lines. nih.gov

Anti-inflammatory Properties: Certain indazole derivatives, like Benzydamine, are used as non-steroidal anti-inflammatory drugs. researchgate.net

Antimicrobial and Antiparasitic Effects: Researchers have developed indazole derivatives with significant antibacterial, antifungal, and antiprotozoal properties. nih.govresearchgate.net For example, some have shown promising activity against pathogens like Leishmania, the parasite responsible for leishmaniasis. nih.gov

Neurological and Psychiatric Applications: The indazole structure is found in drugs like Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting, particularly in chemotherapy patients. nih.gov Other derivatives have been explored for their potential in treating neurodegenerative diseases. researchgate.net

The diverse biological profile of indazoles stems from their ability to act as bioisosteres for other functional groups and to form key interactions, such as hydrogen bonds and pi-stacking, with biological macromolecules. The development of novel synthetic routes, including domino reactions and metal-catalyzed cross-couplings, has further accelerated the exploration of new indazole-based chemical entities. mdpi.comorganic-chemistry.org

Contextualization of 3-(4-chlorophenyl)-5-nitro-1H-indazole within Indazole Research

The specific compound This compound belongs to the class of 3-aryl-5-nitro-1H-indazoles. While detailed public research dedicated exclusively to this molecule is limited, its structure suggests significant potential for biological activity based on the well-documented roles of its constituent parts. The core structure combines three key features: the indazole scaffold, a 4-chlorophenyl group at the 3-position, and a nitro group at the 5-position.

The presence of a nitro group, particularly at the 5-position of the indazole ring, is a common feature in many biologically active derivatives. The 5-nitroindazole (B105863) moiety has been investigated for various therapeutic properties, including tuberculostatic and antimicrobial activities. researchgate.net Furthermore, studies on a series of 1-substituted-5-nitroindazoles have demonstrated their potential as trichomonacidal, antichagasic (against the parasite that causes Chagas disease), and antineoplastic agents. researchgate.net

The substitution at the 3-position of the indazole ring is crucial for modulating pharmacological activity. The introduction of an aryl group, such as the 4-chlorophenyl ring in this case, creates a class of compounds known as 3-aryl-indazoles. Research on analogous compounds provides a framework for understanding the potential of this compound. For instance, a patent for the related compound, 3-(4-fluorophenyl)-5-nitro-1H-indazole, outlines a synthesis via a Suzuki coupling reaction, a common method for creating carbon-carbon bonds to form biaryl systems. chemicalbook.com This suggests a viable synthetic pathway for the target compound from 3-bromo-5-nitro-1H-indazole and 4-chlorophenylboronic acid.

The table below shows data for structurally related 3-substituted-5-nitro-1H-indazole derivatives, which helps to contextualize the target compound within its chemical family.

Table 1: Characterization Data of Related 1-Aryl-5-nitro-1H-indazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | C₁₃H₈ClN₃O₂ | 273.68 | 143–144 | mdpi.com |

| 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | C₁₄H₁₀ClN₃O₂ | 287.71 | 217–218 | mdpi.com |

| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | C₁₄H₁₁N₃O₃ | 269.26 | 132–133 | mdpi.com |

This table is generated based on available data for related compounds to provide context.

Given the established anticancer, antimicrobial, and antiparasitic activities of many 5-nitroindazole derivatives, it is plausible that this compound would be a candidate for similar biological screening. The 4-chlorophenyl substituent could enhance lipophilicity and potentially introduce specific interactions within biological targets, such as hydrophobic pockets in enzymes or receptors. Further research and empirical testing are necessary to fully elucidate the chemical properties and pharmacological profile of this specific molecule.

Structure

3D Structure

Properties

CAS No. |

1346808-74-9 |

|---|---|

Molecular Formula |

C13H8ClN3O2 |

Molecular Weight |

273.67 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-nitro-1H-indazole |

InChI |

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-11-7-10(17(18)19)5-6-12(11)15-16-13/h1-7H,(H,15,16) |

InChI Key |

NYKDPICRWADIIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl 5 Nitro 1h Indazole and Analogs

Strategies for Indazole Core Formation and Functionalization

The construction of the indazole ring is the cornerstone of synthesizing these molecules. The primary approaches involve forming the pyrazole (B372694) portion of the bicyclic system from appropriately substituted benzene (B151609) precursors. These strategies often begin with functionalized aromatic compounds that are guided through cyclization to form the final indazole scaffold. nih.govresearchgate.net

A predominant method for forming the indazole core involves the cyclization of substituted arylhydrazones. researchgate.netmdpi.com A key precursor strategy starts with a 2-fluoro-5-nitro-substituted aromatic carbonyl compound. For the synthesis of 3-(4-chlorophenyl)-5-nitro-1H-indazole, a suitable precursor would be a ketone like 2-fluoro-5-nitro-4'-chloroacetophenone. This molecule contains the necessary components—the phenyl ring that will become the benzo part of the indazole, the nitro group at the desired position, and a carbonyl group that will be converted into the pyrazole ring.

The reaction of this ketone with hydrazine (B178648) hydrate (B1144303) initiates the formation of a hydrazone. The subsequent ring closure occurs via an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone attacks the carbon atom bearing the highly activated fluorine atom, displacing it to form the indazole ring. researchgate.netmdpi.com The electron-withdrawing nitro group at the para position to the fluorine is crucial for activating the ring toward this nucleophilic attack.

Other precursors used in general indazole synthesis include:

o-Haloaryl Nitriles : Reaction of compounds like 2-fluorobenzonitrile (B118710) with hydrazine can yield 3-aminoindazoles. chemicalbook.comnih.gov

o-Toluidines : Diazotization of substituted o-toluidines can lead to ring closure and the formation of the indazole system. orgsyn.orggoogle.com

o-Alkynylanilines : These can also undergo diazotization followed by cyclization to produce 3-substituted 1H-indazoles. chemicalbook.com

| Precursor Type | Reaction | Resulting Indazole | Reference |

| 2-Fluoro-5-nitro-arylketone | Hydrazone formation followed by intramolecular SNAr | 3-Aryl-5-nitro-1H-indazole | mdpi.com, researchgate.net |

| o-Haloaryl Nitrile | Condensation with hydrazine | 3-Amino-1H-indazole | chemicalbook.com, nih.gov |

| Substituted o-Toluidine | Diazotization and cyclization | Substituted 1H-indazole | orgsyn.org |

Hydrazone-based methods are particularly effective for synthesizing 3-substituted-5-nitro-1H-indazoles. nih.govmdpi.com The process typically involves two main steps: the formation of an arylhydrazone and its subsequent cyclization.

An efficient route involves preparing arylhydrazones from an acetophenone (B1666503) or benzaldehyde (B42025) that is substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. researchgate.netmdpi.com The resulting hydrazone is then deprotonated with a base, which facilitates the intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.govmdpi.com This method has been successfully adapted into a one-pot domino process, particularly for precursors derived from acetophenone, achieving high yields. researchgate.netmdpi.com

Alternative hydrazone cyclization strategies include:

Rhodium(III)-Catalyzed C-H Activation : This modern approach uses aldehyde phenylhydrazones and involves a double C-H activation to form the indazole ring, tolerating a wide range of functional groups. researchgate.net

Electrochemical Cyclization : An electrochemical approach can achieve a radical Csp2–H/N–H cyclization of arylhydrazones to yield 1H-indazoles. rsc.org

Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) can be used to catalyze the cyclization of certain acetophenone hydrazones. researchgate.net

| Cyclization Method | Key Reagents/Conditions | Precursor | Reference |

| SNAr Cyclization | Base (e.g., K2CO3), DMF | 2-Fluoro-5-nitro-arylhydrazone | mdpi.com, researchgate.net |

| Rh(III)-Catalyzed C-H Activation | Rh(III) catalyst | Aldehyde phenylhydrazone | researchgate.net |

| Electrochemical Radical Cyclization | Anodic oxidation | Arylhydrazone | rsc.org |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Acetophenone hydrazone | researchgate.net |

Regioselectivity in 1H-Indazole Synthesis

When synthesizing indazoles, particularly when introducing substituents on the nitrogen atoms, regioselectivity is a critical consideration. Indazole has two nitrogen atoms, and substitution can occur at either the N-1 or N-2 position, leading to 1H- or 2H-indazole isomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. chemicalbook.comd-nb.info

Several strategies are employed to control the regioselectivity of N-substitution:

Pre-functionalization : One of the most reliable methods to ensure the formation of a specific regioisomer is to use a precursor that already contains the desired N-substituent. For example, reacting an ortho-haloaryl carbonyl compound with an N-substituted hydrazine (e.g., methylhydrazine) can regioselectively yield the N-1 substituted indazole. acs.orgacs.org

Thermodynamic Control : Regioselective N-alkylation can be achieved through an equilibration process that favors the more stable thermodynamic product. d-nb.infobeilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N-1 alkylation. beilstein-journals.orgnih.gov

Steric and Electronic Effects : The substituents already present on the indazole ring can direct the position of further substitution. Steric hindrance near the N-1 position can favor substitution at the N-2 position. Conversely, electron-withdrawing groups at certain positions can influence the nucleophilicity of the adjacent nitrogen atom. For example, an electron-withdrawing group at the C-7 position has been shown to confer excellent N-2 regioselectivity. beilstein-journals.orgnih.gov

Introduction of Substituents: Nitro and 4-Chlorophenyl Moieties

The specific functional groups of this compound are typically introduced by using starting materials that already contain these moieties or their precursors.

The 5-nitro group is a key feature of the target molecule. While direct nitration of the indazole ring is possible, it can lead to mixtures of isomers. A more controlled and common approach is to use a precursor that is already nitrated.

A well-established method for synthesizing 5-nitroindazole (B105863) involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid, which then undergoes ring closure. orgsyn.org For the synthesis of 1-aryl-5-nitro-1H-indazoles, the strategy often begins with a precursor like 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2-chloro-5-nitrobenzoic acid. mdpi.com This ensures the nitro group is correctly positioned from the start of the synthetic sequence.

General nitration reagents used for aromatic compounds, which could be applied to precursors, include:

A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net

Nitric acid in acetic anhydride, which can offer milder conditions. researchgate.net

Modern nitrating agents like N-nitropyrazole, which can provide controlled mononitration. acs.org

Both electrophilic and nucleophilic aromatic substitution reactions are fundamental to the synthesis of this compound.

Introduction of the 3-(4-chlorophenyl) group : This substituent is typically incorporated by starting with a precursor that contains the 4-chlorophenyl moiety attached to a carbonyl group. A Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be used to synthesize the necessary ketone precursor. For example, reacting 1-fluoro-4-nitrobenzene (B44160) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would attach the 4-chlorobenzoyl group to the ring, which can then be taken forward to the cyclization step.

Role of Nucleophilic Aromatic Substitution (SNAr) : The SNAr reaction is central to the most efficient syntheses of this compound class. researchgate.netmdpi.com As mentioned, the cyclization of a hydrazone derived from a 2-fluoro-5-nitro-substituted precursor is a key example. The nitro group at position 5 is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.org In this case, the fluorine atom at the ortho position becomes an excellent leaving group, allowing the nucleophilic nitrogen of the hydrazone to attack and form the pyrazole ring in a highly efficient intramolecular SNAr reaction. researchgate.netmdpi.com

Advanced and Green Synthetic Approaches

The development of advanced and environmentally benign synthetic methods is a significant focus in modern medicinal and organic chemistry. researchgate.netbenthamdirect.comingentaconnect.com These approaches aim to enhance reaction efficiency, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry. rsc.orgmdpi.com For the synthesis of indazole derivatives, including this compound, several innovative techniques have been explored.

Catalyst-based methodologies have revolutionized the synthesis of the indazole scaffold, offering improved efficiency and selectivity. researchgate.netbenthamdirect.comingentaconnect.com Both transition metal and acid-base catalysis play crucial roles in forming the core heterocyclic structure and its derivatives.

Transition Metal Catalysis: Transition metals like copper (Cu), cobalt (Co), rhodium (Rh), and ruthenium (Ru) are effective catalysts for constructing indazole rings through C-H activation, C-N bond formation, and cyclization reactions. researchgate.netnih.gov

A pertinent example is the synthesis of 1-aryl-5-nitro-1H-indazoles, which are structural analogs of the target compound. This two-step process begins with the formation of an arylhydrazone from 2-fluoro-5-nitroacetophenone and an arylhydrazine hydrochloride. The subsequent cyclization to the indazole is mediated by a base at elevated temperatures. mdpi.com While this specific example doesn't use a transition metal for the cyclization, related syntheses frequently employ them. For instance, copper-catalyzed reactions of 2-formylphenylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, provide a convenient route to 1N-alkoxycarbonyl indazoles. rsc.org In this method, a copper(II) acetate (B1210297) catalyst facilitates the initial C–N bond formation. rsc.org Similarly, cobalt(III) catalysts have been developed for the convergent, single-step synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes. nih.gov

Acid-Base Catalysis: Acid and base catalysts are fundamental in many indazole synthesis pathways, often used to induce the final ring-closure step. researchgate.netrsc.org In the synthesis of 1-aryl-5-nitro-1H-indazoles from arylhydrazone precursors, potassium carbonate (K₂CO₃) acts as the base to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) that forms the indazole ring. mdpi.com The reaction conditions are typically heating the hydrazone with multiple equivalents of the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product, as summarized in the table below.

| Reaction Type | Catalyst/Reagent | Substrates | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Base-Mediated Cyclization (SNAr) | K₂CO₃ | Arylhydrazones of 2-fluoro-5-nitroacetophenone | DMF | Forms 1-aryl-5-nitro-1H-indazoles. | mdpi.com |

| Transition Metal & Base Catalysis | Copper(II) acetate & Acid/Base | 2-formylboronic acids and diazodicarboxylates | - | Convenient method for 1N-alkoxycarbonyl indazoles. | rsc.org |

| Transition Metal Catalysis | Cationic Cp*Co(III) | Azobenzenes and aldehydes | - | Convergent, one-step synthesis of N-aryl-2H-indazoles. | nih.gov |

| Transition Metal-Free Cyclization | Base (e.g., Cs₂CO₃) | N-tosylhydrazones and nitroaromatic compounds | - | Forms 1H-indazoles with a wide substrate scope. | rsc.org |

In line with green chemistry principles, modern synthetic protocols seek to minimize energy consumption and the use of hazardous solvents. rsc.orgmdpi.commatanginicollege.ac.in Microwave-assisted synthesis and the development of eco-friendly, solvent-free reactions are at the forefront of these efforts. tsijournals.commdpi.com

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. tsijournals.comnih.gov The synthesis of various heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, has been successfully achieved using microwave irradiation. tsijournals.comjobpcr.commdpi.com For example, 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles can be synthesized by irradiating a mixture of a β-diketone and m-chlorophenyl hydrazine hydrochloride in a microwave oven for just a few minutes, a process that would typically require hours of refluxing. tsijournals.com This rapid, solvent-free approach is highly applicable to the synthesis of indazole analogs, offering a more efficient and environmentally friendly alternative to traditional methods. rasayanjournal.co.in

Eco-Friendly Protocols: The principles of green chemistry encourage the replacement of toxic solvents with greener alternatives or conducting reactions under solvent-free conditions. rsc.org Solvent-free reactions not only reduce environmental pollution but are also often more cost-effective and result in high yields. rsc.orgrasayanjournal.co.in One approach involves performing reactions by grinding reagents together, sometimes with a catalytic amount of a substance, which can be highly efficient. mdpi.com Another strategy is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. mdpi.com For instance, an eco-friendly synthesis of azetidinones was developed that proceeds at room temperature without the need for refluxing, significantly improving upon existing procedures. primescholars.com Such protocols, which avoid harsh conditions and hazardous materials, are highly desirable for the large-scale production of pharmacologically important molecules like this compound.

| Approach | Methodology | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to supply energy for the reaction. | Drastically reduced reaction times (minutes vs. hours), higher yields, cleaner products. | Synthesis of 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles. | tsijournals.comnih.gov |

| Solvent-Free Conditions | Reactants are mixed directly without a solvent, often with grinding or minimal heating. | Reduces pollution, cost-effective, high yields, simplified workup. | Synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite. | rsc.orgrasayanjournal.co.in |

| Aqueous Media | Using water as the reaction solvent, sometimes with nanoreactors. | Environmentally benign, non-flammable, inexpensive. | One-pot synthesis and separation of nitrones in water. | mdpi.com |

Analytical Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

The definitive identification and structural confirmation of synthesized compounds like this compound rely on a suite of sophisticated analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. mdpi.comnih.gov

NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of indazole derivatives. nih.govnih.govresearchgate.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a 5-nitro-1H-indazole derivative, characteristic signals are observed in the aromatic region (typically δ 7.5-9.0 ppm). For example, in 3-methyl-5-nitro-1H-indazole, the proton at the C4 position appears as a doublet of doublets around δ 8.18 ppm, while the H-6 proton is a doublet around 7.64 ppm, and the H-7 proton is a doublet around 8.79 ppm. mdpi.com The broad singlet for the N-H proton often appears far downfield (δ > 13 ppm). mdpi.com

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbons. For 3-methyl-5-nitro-1H-indazole, signals for the aromatic carbons appear between δ 111 and 146 ppm. mdpi.com The position of substitution on the indazole ring significantly affects the chemical shifts of the carbons, particularly C3, making ¹³C NMR a powerful tool for distinguishing between isomers. nih.gov Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecular structure. ipb.pt

| Technique | Compound | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | 3-Methyl-5-nitro-1H-indazole | 13.1 (br s, 1H, NH), 8.79 (s, 1H, H-4), 8.18 (d, 1H, H-6), 7.64 (d, 1H, H-7), 2.59 (s, 3H, CH₃) | mdpi.com |

| ¹³C NMR (DMSO-d₆) | 3-Methyl-5-nitro-1H-indazole | 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1 | mdpi.com |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. mdpi.comrsc.org For 3-methyl-5-nitro-1H-indazole, the mass spectrum shows the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 177, which corresponds to its calculated molecular weight. mdpi.com The presence of chlorine in this compound would be readily identified by a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio).

| Technique | Compound | Observed Ion (m/z) | Inference | Reference |

|---|---|---|---|---|

| MS (EI) | 3-Methyl-5-nitro-1H-indazole | 177 (M⁺) | Confirms the molecular weight of the compound. | mdpi.com |

| HRMS (ESI) | 2-(3-Chlorophenyl)-1H-benzimidazole | [M+H]⁺: 229.0523 (found) | Confirms the elemental formula (C₁₃H₁₀ClN₂) and the presence of chlorine. | rsc.org |

Structure Activity Relationship Sar and Molecular Design Principles for Indazole Derivatives

Modulatory Effects of Substituents on Indazole Pharmacophores

The indazole scaffold offers multiple positions for substitution, and modifications at these sites can profoundly influence biological activity. Structure-activity relationship studies have demonstrated that the type and location of substituents on the indazole ring are critical determinants of a compound's inhibitory potency and selectivity against various biological targets. nih.govacs.org

Research into indazole derivatives as antagonists for the CC-chemokine receptor 4 (CCR4) has shown that substituents at the C4, C5, C6, and C7 positions play distinct roles. For instance, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being generally preferred. acs.org

In the context of nitric oxide synthase (NOS) inhibition, substitutions at the C3 and C7 positions have been shown to be particularly impactful. One study found that introducing a bromine atom at the C3 position of a 7-cyano-1H-indazole derivative enhanced its inhibitory effects tenfold. nih.gov Similarly, 1H-indazole-7-carbonitrile was found to be equipotent to the well-known inhibitor 7-nitro-1H-indazole, highlighting the significant role of the substituent at the C7 position. nih.gov

The substituent at the N1 position of the indazole ring also significantly modulates activity. In the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups featuring specific amino-acyl moieties were identified as the most potent N1-substituents. acs.org Further derivatization around the indazole ring with chloro substituents has also led to the identification of highly potent inhibitors of peptidylarginine deiminases (PADs). nih.gov

Table 1: Modulatory Effects of Substituents on the Indazole Ring This table is interactive. You can sort and filter the data.

| Position | Substituent Type | Effect on Bioactivity | Target Example | Reference |

|---|---|---|---|---|

| C3 | Bromine | 10-fold enhancement of inhibition | Nitric Oxide Synthase (NOS) | nih.gov |

| C4 | Methoxy, Hydroxyl | Potent antagonism | CC-Chemokine Receptor 4 (CCR4) | acs.org |

| C4, C6 | Various groups | Crucial for inhibition | Indoleamine 2,3-dioxygenase 1 (IDO1) | nih.gov |

| C5, C6, C7 | Small groups | Tolerated, C6 preferred | CC-Chemokine Receptor 4 (CCR4) | acs.org |

| C7 | Carbonitrile (-CN) | Potent inhibition, comparable to nitro group | Nitric Oxide Synthase (NOS) | nih.gov |

| N1 | Meta-substituted benzyl with (methylamino)acyl | Potent antagonism | CC-Chemokine Receptor 4 (CCR4) | acs.org |

Positional and Electronic Influence of Chlorophenyl and Nitro Groups on Bioactivity

The 4-chlorophenyl group at C3 plays a significant role in molecular interactions. In a study of related 3-chloro-6-nitro-1H-indazole derivatives, the presence of a chlorine atom at the para-position of a phenyl group was found to be crucial for enhanced antileishmanial activity. nih.gov Molecular modeling revealed that this chlorine atom forms an interaction with the carbonyl group of an alanine (B10760859) residue (ALA159) in the enzyme's active site, providing additional stabilization to the drug-receptor complex. nih.gov This highlights the importance of the specific placement of the chloro-substituent on the phenyl ring for optimal binding.

The nitro group, an electron-withdrawing substituent, significantly influences the electronic properties of the indazole ring. Its placement at the C5 position is a common feature in various biologically active indazoles. For instance, in the context of nitric oxide synthase inhibitors, 7-nitroindazole (B13768) is a well-established potent inhibitor. nih.gov The electronic influence of a nitro group can be observed in its effect on the molecule's fluorescent properties; an N-phenyl ring substituted with a 4-nitro group led to minimal fluorescence in one series of 2H-indazoles. acs.org In studies on related compounds like 3-(4-morpholinyl)-5-nitro-1H-indazole, the nitro group at position 5 is a key feature for its potential anticancer and antimicrobial properties.

The interplay between these substituents is crucial. The table below, derived from a study on 3-chloro-6-nitro-1H-indazole derivatives, illustrates how the presence of the 4-chlorophenyl group, in combination with other structural features, impacts biological activity against Leishmania infantum.

**Table 2: Antileishmanial Activity of Indazole Derivatives Against L. infantum*** *This table is interactive. You can sort and filter the data.

| Compound | Key Substituent(s) | IC50 (µg/mL) | Note | Reference |

|---|---|---|---|---|

| 4 | Phenyl group (no chlorine) | 12.31 ± 0.08 | Moderate activity | nih.gov |

| 5 | 4-chlorophenyl group | 6.79 ± 0.06 | Higher activity than compound 4, demonstrating the positive effect of the para-chloro substituent | nih.gov |

| 11 | Lacks the 4-chlorophenyl substituent | 11.23 ± 0.04 | Lower activity compared to compound 5 | nih.gov |

| 13 | Lacks the 4-chlorophenyl substituent | 9.87 ± 0.05 | Lower activity compared to compound 5 | nih.gov |

Rational Design Strategies for Optimizing Indazole-Based Compounds

Rational drug design involves the targeted development of new therapeutic agents based on an understanding of the biological target and the principles of molecular interactions. nih.govbau.edu.tr For indazole derivatives, these strategies are employed to improve potency, selectivity, and pharmacokinetic profiles by systematically modifying the lead compound's structure. nih.govresearchgate.net

One key strategy is structure-based drug design , which relies on the known three-dimensional structure of the target protein. Molecular docking studies, for example, allow researchers to predict how different indazole derivatives will bind to a target's active site. nih.gov This was effectively used to explain the higher activity of a 4-chlorophenyl-substituted derivative, which was shown to form a stabilizing interaction with the target enzyme. nih.gov By understanding these key interactions, medicinal chemists can design new analogues with modifications that enhance binding affinity. researchgate.net

Another approach is ligand-based drug design , which is used when the target's structure is unknown. This method relies on the analysis of the structure-activity relationships of a series of known active compounds. nih.gov For example, after identifying that a 7-cyano-1H-indazole was a potent NOS inhibitor, further substitution with a bromine atom at the C3 position was explored, leading to a tenfold increase in potency. nih.gov Similarly, SAR studies of estrogen receptor degraders based on an indazole scaffold revealed that replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating larger substituents on an adjacent aryl ring improved degradation efficacy. nih.gov

These design strategies often involve a cycle of design, synthesis, and biological evaluation. researchgate.net For instance, the development of CCR4 antagonists involved synthesizing a series of indazole arylsulfonamides to probe the effects of substituents at various positions. acs.org This systematic approach led to the discovery that an important intramolecular interaction in the active conformation was necessary, guiding future design efforts. acs.org The ultimate goal is to optimize the compound's properties by making targeted, rational modifications rather than through random screening. nih.gov

Advanced Theoretical and Computational Investigations of Indazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indazole systems, including 3-(4-chlorophenyl)-5-nitro-1H-indazole. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to predict molecular geometries, spectroscopic features, and chemical reactivity. researchgate.netbohrium.com

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable insights into the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, maps the electrostatic potential onto the electron density surface. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting how it will interact with other molecules. researchgate.netnih.gov For instance, in related nitro-substituted compounds, the nitro group and amide regions are often identified as centers for electrophilic attack. nih.gov

Mulliken atomic charge distribution analysis helps in understanding the charge distribution across the molecule, identifying the most electropositive and electronegative atoms. researchgate.net For example, in a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the most electropositive carbon and hydrogen atoms were identified, providing clues about reactive sites. researchgate.net

Table 1: Key Electronic Properties of a Related Chalcone Derivative

| Property | Value |

| Dipole Moment | 2.57 Debye |

| Point Group Symmetry | C1 |

| Data derived from computational analysis of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. researchgate.net |

Spectroscopic Property Prediction and Validation

DFT calculations are instrumental in predicting and validating spectroscopic data, such as FT-IR, ¹H-NMR, and ¹³C-NMR spectra. researchgate.netbohrium.com Theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR data to assign vibrational modes. bohrium.com For 1-aryl-5-nitro-1H-indazoles, characteristic IR peaks for the nitro group have been reported. mdpi.com

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For 1-(4-chlorophenyl)-5-nitro-1H-indazole, the ¹H-NMR and ¹³C-NMR spectra have been experimentally determined and reported. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein, as well as the stability of the resulting complex. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding ligand-receptor interactions. ajchem-a.comnih.gov

Ligand-Target Recognition and Conformational Stability

Molecular docking studies can elucidate the binding mode of this compound derivatives with various biological targets. For instance, docking studies on similar compounds have shown that they can bind to the active sites of enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. ajchem-a.comnih.gov The root-mean-square deviation (RMSD) of the complex is often monitored during the simulation to evaluate its stability. ajchem-a.comnih.gov For example, MD simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed the stability of the top active compound within the binding site of target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

QSAR models are developed using molecular descriptors, which can be constitutional, topological, quantum-chemical, or physicochemical in nature. researchgate.net These models can be linear, such as Multiple Linear Regression (MLR), or nonlinear. nih.gov The predictive ability of a QSAR model is assessed through internal and external validation. mdpi.com A statistically robust QSAR model can guide the design of new compounds with enhanced activity. mdpi.com For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. mdpi.com

Tautomeric Equilibria and Isomerism in Nitro-Substituted Indazoles

Indazole and its derivatives, including nitro-substituted indazoles, can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.govnih.gov The relative stability of these tautomers can be influenced by factors such as the solvent and the nature and position of substituents. nih.gov DFT calculations have been used to determine the relative stabilities of these tautomers. For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov

The position of the nitro group on the indazole ring can also lead to different isomers with distinct chemical and biological properties. For example, in nitroacridines, the position of the nitro group influences the tautomeric equilibrium between the aminoacridine and iminoacridan forms. nih.gov

Perspectives and Future Directions in Research on 3 4 Chlorophenyl 5 Nitro 1h Indazole

Opportunities for Novel Synthetic Methodologies

The synthesis of indazole derivatives, including 3-(4-chlorophenyl)-5-nitro-1H-indazole, is an active area of research, with ongoing efforts to develop more efficient and versatile methodologies. nih.gov Traditional methods for indazole synthesis can sometimes be limited by harsh reaction conditions, low yields, and the generation of isomeric mixtures that are difficult to separate. nih.gov Consequently, there is a significant opportunity for the development of novel synthetic strategies that overcome these limitations.

One promising avenue is the use of modern catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce various substituents at different positions of the indazole ring. nih.gov This approach allows for the construction of a diverse library of derivatives with tailored biological activities. nih.gov The development of more active and selective catalysts could further enhance the efficiency and scope of these reactions.

Furthermore, the application of green chemistry principles to the synthesis of indazole derivatives is a growing trend. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of sustainable synthetic routes to this compound would not only be economically advantageous but also environmentally responsible.

Recent advancements have also focused on cycloaddition reactions. For example, an efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives has been developed using 1,3-dipolar cycloaddition. nih.gov To address the challenge of separating regioisomers, a click chemistry approach has been successfully used to obtain triazole-1,4 regioisomers with high yields. nih.gov

The table below summarizes some of the synthetic methods that have been explored for indazole derivatives.

| Synthetic Method | Description | Key Advantages | Reference |

| Palladium-Catalyzed Cross-Coupling | Utilizes a palladium catalyst to form carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse substituents. | High efficiency, broad substrate scope, and good functional group tolerance. | nih.gov |

| One-Pot, Multi-Component Reactions | Combines three or more reactants in a single reaction vessel to form a complex product in a single step. | High atom economy, reduced waste, and simplified purification procedures. | mdpi.com |

| 1,3-Dipolar Cycloaddition | A chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Efficient for constructing heterocyclic systems. | nih.gov |

| Click Chemistry | A class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates with specific biomolecules. | High yields, stereospecificity, and use of benign solvents. | nih.gov |

Deeper Mechanistic Understanding of Biological Action

While this compound and its derivatives have shown promise in various therapeutic areas, a deeper understanding of their mechanism of action at the molecular level is crucial for their further development. nih.govresearchgate.net Elucidating the precise molecular targets and signaling pathways modulated by these compounds will enable the rational design of more potent and selective drug candidates with improved safety profiles.

One of the key areas of investigation is the identification of the specific enzymes or receptors that interact with this compound. For instance, some indazole derivatives have been shown to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov Molecular docking studies have been used to predict the binding modes of indazole derivatives to their target proteins, providing insights into the key interactions that govern their inhibitory activity. nih.gov For example, molecular docking has been used to study the interaction of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme. nih.gov

Another important aspect to consider is the role of the nitro group in the biological activity of this compound. Nitro-containing compounds are known to undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates that can exert cytotoxic effects. Understanding the metabolic fate of this compound and the role of its metabolites in its therapeutic and toxic effects is essential for optimizing its pharmacological properties.

Furthermore, investigating the downstream effects of this compound on cellular signaling pathways is crucial. This can be achieved using a variety of techniques, including transcriptomics, proteomics, and metabolomics, to obtain a comprehensive view of the cellular response to the compound. By identifying the key signaling nodes that are perturbed by this compound, researchers can gain valuable insights into its mechanism of action and identify potential biomarkers for predicting treatment response.

The table below highlights some of the biological activities and potential mechanisms of action of indazole derivatives.

| Biological Activity | Potential Mechanism of Action | Investigational Techniques | Reference |

| Anticancer | Inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. | Molecular docking, western blotting, and flow cytometry. | nih.govnih.gov |

| Antileishmanial | Inhibition of essential enzymes in the parasite, such as trypanothione reductase. | Enzyme assays and molecular docking. | nih.gov |

| Antitubercular | Inhibition of key enzymes in Mycobacterium tuberculosis, such as filamenting temperature-sensitive mutant Z (FtsZ). | X-ray crystallography and in vitro activity assays. | nih.gov |

| Anticonvulsant | Modulation of voltage-gated sodium channels. | Electrophysiological recordings and animal models of epilepsy. | mdpi.com |

Development of Advanced Computational Models for Prediction

The development of advanced computational models offers a powerful tool for accelerating the discovery and optimization of novel indazole-based drug candidates. researchgate.net These models can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds, thereby reducing the time and cost associated with experimental screening. researchgate.net

One of the most widely used computational approaches is quantitative structure-activity relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By training a QSAR model on a dataset of compounds with known activities, it is possible to predict the activity of new, untested compounds. nih.gov This can help to prioritize the synthesis of the most promising candidates and guide the design of more potent analogs.

Molecular docking and molecular dynamics simulations are another set of powerful computational tools that can provide detailed insights into the interactions between a drug molecule and its target protein. nih.gov These methods can be used to predict the binding mode of a compound, estimate its binding affinity, and identify the key amino acid residues involved in the interaction. nih.gov This information can be invaluable for the rational design of more potent and selective inhibitors.

In recent years, machine learning and artificial intelligence (AI) have emerged as transformative technologies in drug discovery. nih.gov These approaches can be used to develop sophisticated predictive models that can learn complex patterns from large datasets of chemical and biological data. researchgate.net For example, deep learning models have shown great promise in predicting the bioactivity of small molecules and identifying novel drug-target interactions. researchgate.net

The integration of these advanced computational models into the drug discovery pipeline has the potential to revolutionize the way we design and develop new medicines. By providing a more accurate and efficient way to predict the properties of new compounds, these models can help to accelerate the translation of basic research into clinical applications.

The table below outlines some of the computational models and their applications in drug discovery.

| Computational Model | Application | Key Advantages | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. | Reduces the need for extensive experimental screening and helps to prioritize synthetic efforts. | nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a target protein. | Provides insights into the molecular basis of drug action and guides the design of more potent inhibitors. | nih.gov |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a drug-target complex over time. | Provides a more realistic picture of the binding process and can help to identify key interactions that are not apparent from static docking studies. | nih.gov |

| Machine Learning and Artificial Intelligence (AI) | Develops predictive models that can learn complex patterns from large datasets. | Can be used to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetics. | researchgate.netnih.gov |

Q & A

Q. What are the key synthetic pathways for 3-(4-chlorophenyl)-5-nitro-1H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 1,2-dichlorobenzene and acid chloride intermediates, followed by indazole ring closure via hydrazine hydrate under reflux in DMF. Nitration is achieved using concentrated nitric and sulfuric acids, which facilitate electrophilic aromatic substitution at the 5-position of the indazole core. Optimization strategies include:

- Temperature control : Maintaining 80–100°C during nitration to minimize byproducts.

- Catalyst selection : AlCl3 for efficient Friedel-Crafts acylation.

- Purification : Column chromatography to isolate intermediates and final product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks. WinGX can assist in data processing and visualization .

- Spectroscopy :

- IR : Identify nitro (N–O) stretches at ~1520 cm⁻¹ and aromatic C–H bends.

- UV-Vis : Analyze π→π* transitions in the nitroindazole moiety (λmax ~320 nm).

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted chlorophenyl protons as a doublet at δ 7.4–7.6 ppm) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at the 5-position deactivates the indazole ring, directing electrophilic attacks to the 4- and 6-positions. In nucleophilic substitutions (e.g., SNAr), the nitro group stabilizes the transition state, enhancing reactivity at meta positions relative to itself. Kinetic studies under basic conditions (e.g., KOH/EtOH) can quantify substitution rates .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data between SHELXL and other refinement software?

- Methodological Answer :

- Cross-validation : Refine the same dataset using SHELXL and alternative programs (e.g., Olex2) to identify systematic errors.

- Parameter constraints : Apply similarity restraints for displacement parameters in disordered regions.

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-resolution twinned crystals.

- Validation tools : Check R-factor convergence and ADDSYM alerts for missed symmetry .

Q. How can density functional theory (DFT) predict the compound’s electronic properties and interaction with biological targets?

- Methodological Answer :

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict electron-rich regions (e.g., nitro group as an electron sink).

- Docking studies : Use Gaussian or MOE to model interactions with enzymes like nitric oxide synthase, focusing on hydrogen bonding (nitro O with Arg residues) and π-stacking (chlorophenyl with aromatic amino acids).

- Charge distribution maps : Identify electrophilic/nucleophilic sites for reactivity prediction .

Q. What experimental designs address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known indazole-based inhibitors).

- Dose-response curves : Compare IC50 values across assays to identify assay-specific artifacts.

- Metabolic stability tests : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Q. How can synthetic routes be optimized for scalability without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.